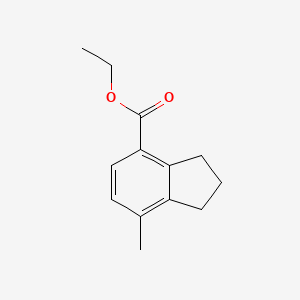

ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

描述

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS: 71042-72-3) is a bicyclic organic compound featuring a partially hydrogenated indene core with a methyl substituent at position 7 and an ethoxycarbonyl group at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound is synthesized via methods such as microwave-assisted reactions or conventional heating, as seen in related indene derivatives .

属性

IUPAC Name |

ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-7-9(2)10-5-4-6-11(10)12/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUHUGVNICWMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072228 | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71042-72-3 | |

| Record name | Ethyl 2,3-dihydro-7-methyl-1H-indene-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71042-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071042723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:

Cyclization: Starting from substituted 4-nitro-3-phenylbutanoic acid, cyclization is performed to obtain nitromethylindanone.

Reduction and Dehydration: The nitromethylindanone is then reduced to an alcohol and dehydrated to form nitromethylindene.

Esterification: The nitromethylindene undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

科学研究应用

Scientific Research Applications

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is mainly used in scientific research as a building block for synthesizing more complex organic molecules, in pharmaceutical research, and in material science.

Organic Synthesis: It serves as an intermediate in creating complex organic molecules.

Pharmaceuticals: Due to its structure, this compound is a potential candidate for drug development, especially in designing molecules with specific biological activities.

Material Science: It can be used to develop new materials with unique properties.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: Reduction reactions can convert the ester group to an alcohol, using reducing agents like lithium aluminum hydride or sodium borohydride .

- Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different substituents, often using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

作用机制

The mechanism of action for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

相似化合物的比较

Key Observations :

- Electron-Donating Groups: The dimethylamino (NMe₂) in 5a lowers melting point compared to methoxy (OMe) in 5b, likely due to reduced crystallinity from bulky substituents .

- Ketone vs.

Structural and Spectroscopic Trends

- ¹³C-NMR Shifts : The ethoxycarbonyl group in the target compound resonates at δ 175.1 ppm (C=O), whereas thioxo groups in 5a–c appear at δ 171–181 ppm, reflecting stronger deshielding due to sulfur .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 459 for 5a) correlate with substituent mass, aiding in structural confirmation .

生物活性

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by its bicyclic structure, which consists of a benzene ring fused to a cyclopentene ring. The compound features an ethyl ester functional group at the 4-position and a methyl group at the 7-position of the indene ring. Its molecular formula is with a CAS number of 71042-72-3 .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are vital for cellular functions.

Antiviral Activity

Recent studies have indicated that derivatives of dihydroindene compounds, including this compound, exhibit antiviral properties. For instance, a patent describes methods for using related compounds to treat hepatitis B virus (HBV) and hepatitis D virus (HDV) infections. The mechanism involves the modulation of viral replication pathways .

Anti-Cancer Properties

Research has also highlighted the potential anti-cancer effects of dihydroindene derivatives. A study indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival signals mediated by proteins such as cIAP1 and cIAP2 . This suggests that this compound may serve as a lead compound for developing new cancer therapeutics.

Case Study 1: Antiviral Efficacy

In a laboratory setting, this compound was tested for its efficacy against HBV. The results showed a significant reduction in viral load in treated cells compared to controls. The compound's ability to inhibit viral replication was attributed to its interaction with viral polymerases and host cell factors involved in viral entry .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis markers. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase, suggesting its potential as an anti-cancer agent .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Dihydroindene | Antiviral, anticancer |

| Ethyl 1H-indole-3-carboxylate | Indole | Antimicrobial |

| 4-Methylindane | Indane | Limited biological activity |

常见问题

Q. What are the common synthetic routes for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, and how are intermediates characterized?

Q. How can researchers safely handle and store this compound?

- Methodological Answer : Follow GHS hazard codes for similar dihydroindenes:

- Storage : Keep in a cool, dry place (<25°C) under inert gas (N2/Ar) to prevent oxidation .

- Safety Protocols : Use PPE (gloves, goggles), avoid inhalation/ingestion, and dispose of waste via certified incineration (P501 code) .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and consult safety data sheets (SDS) for specific antidotes .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C=O: 1.21 Å, C-O: 1.34 Å) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 218.1) and fragmentation patterns .

- UV-Vis Spectroscopy : Identifies conjugation in the indene core (λmax ~270 nm) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield of this compound?

- Methodological Answer : Use factorial design to test variables:

-

Factors : Catalyst concentration (e.g., H2SO4), temperature, reaction time.

-

Response Surface Methodology (RSM) : Maximizes yield by modeling interactions (e.g., 85% yield at 110°C, 6 hrs, 0.5 M catalyst) .

-

Statistical Validation : ANOVA confirms significance (p <0.05) for temperature and catalyst .

- Data Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 80°C | 120°C | 110°C |

| Catalyst (mol%) | 0.3 | 0.7 | 0.5 |

| Time (hrs) | 4 | 8 | 6 |

Q. How do computational methods (e.g., DFT) predict reaction mechanisms for this compound’s derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition states (e.g., ΔG‡ = 25 kcal/mol for esterification) and orbital interactions (HOMO-LUMO gap ~4.5 eV) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., toluene vs. DMF) on reaction kinetics .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., ring-flipping in dihydroindene) .

- Crystallographic Refinement : Compare experimental X-ray data with computed structures (RMSD <0.05 Å) .

Q. What catalytic systems enhance regioselectivity in functionalizing the indene core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。